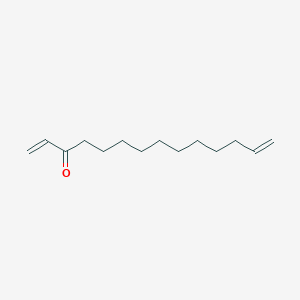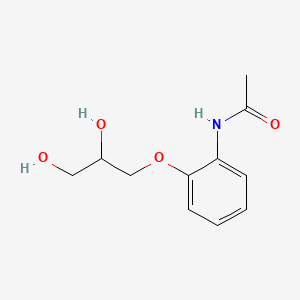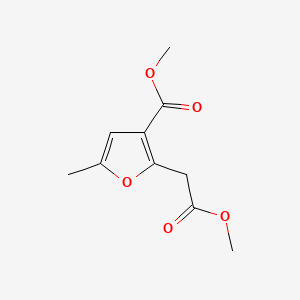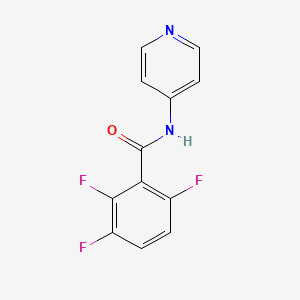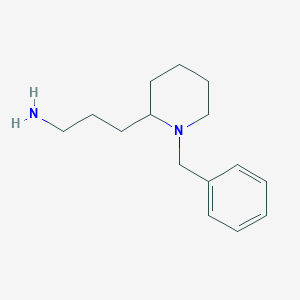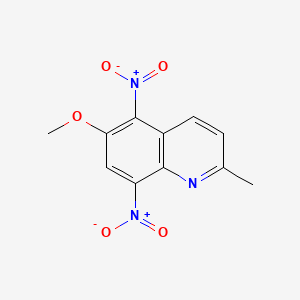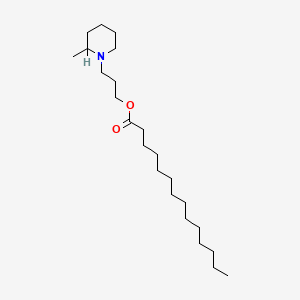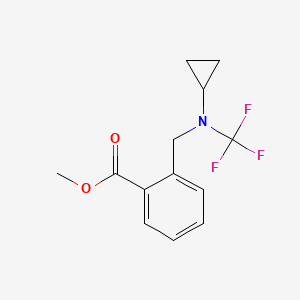
N-(2-dimethylaminoethyl)-4-iodo-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-dimethylaminoethyl)-4-iodo-benzamide: is an organic compound characterized by the presence of an iodine atom attached to a benzamide structure, which is further linked to a dimethylaminoethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-dimethylaminoethyl)-4-iodo-benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodobenzoic acid and 2-dimethylaminoethylamine.
Amidation Reaction: The 4-iodobenzoic acid is reacted with 2-dimethylaminoethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions:
Substitution Reactions: The iodine atom in N-(2-dimethylaminoethyl)-4-iodo-benzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the dimethylaminoethyl group.
Coupling Reactions: The benzamide structure allows for coupling reactions, such as Suzuki or Heck coupling, to introduce various substituents at the iodine position.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide (DMF).
Major Products:
- Substituted benzamides with various functional groups replacing the iodine atom.
- Oxidized or reduced derivatives of the dimethylaminoethyl group.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: N-(2-dimethylaminoethyl)-4-iodo-benzamide serves as a building block for the synthesis of more complex organic molecules through various coupling reactions.
Biology:
Bioconjugation: The compound can be used to attach biomolecules to surfaces or other molecules, facilitating the study of biological interactions.
Medicine:
Drug Development: The benzamide structure is a common motif in pharmaceuticals, and modifications of this compound can lead to the development of new therapeutic agents.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(2-dimethylaminoethyl)-4-iodo-benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylaminoethyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes. The iodine atom can be involved in halogen bonding, influencing the compound’s binding affinity to its targets.
類似化合物との比較
N-(2-dimethylaminoethyl)-4-bromo-benzamide: Similar structure but with a bromine atom instead of iodine.
N-(2-dimethylaminoethyl)-4-chloro-benzamide: Contains a chlorine atom in place of iodine.
N-(2-dimethylaminoethyl)-4-fluoro-benzamide: Features a fluorine atom instead of iodine.
Uniqueness:
Iodine Atom: The presence of the iodine atom in N-(2-dimethylaminoethyl)-4-iodo-benzamide provides unique reactivity and potential for halogen bonding, which can be advantageous in certain chemical and biological applications.
Dimethylaminoethyl Group: This group enhances the compound’s solubility and facilitates interactions with biological targets, making it a versatile building block in drug development and material science.
特性
CAS番号 |
6217-59-0 |
|---|---|
分子式 |
C11H15IN2O |
分子量 |
318.15 g/mol |
IUPAC名 |
N-[2-(dimethylamino)ethyl]-4-iodobenzamide |
InChI |
InChI=1S/C11H15IN2O/c1-14(2)8-7-13-11(15)9-3-5-10(12)6-4-9/h3-6H,7-8H2,1-2H3,(H,13,15) |
InChIキー |
YKTZMFBGMJVINK-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNC(=O)C1=CC=C(C=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



